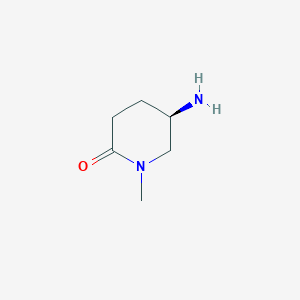

(R)-5-Amino-1-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

2002478-53-5 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(5R)-5-amino-1-methylpiperidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-8-4-5(7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |

InChI Key |

ABXJTTPAABNOFP-RXMQYKEDSA-N |

Isomeric SMILES |

CN1C[C@@H](CCC1=O)N |

Canonical SMILES |

CN1CC(CCC1=O)N |

Origin of Product |

United States |

Application of R 5 Amino 1 Methylpiperidin 2 One As a Chiral Building Block in Advanced Synthesis

Construction of Diverse Heterocyclic Frameworks

The strategic use of chiral building blocks is fundamental to the efficient synthesis of enantiomerically pure complex molecules. The bifunctionality of (R)-5-Amino-1-methylpiperidin-2-one, in theory, allows for sequential or domino reactions to construct intricate molecular architectures.

Incorporation into Fused Polycyclic Systems

There is no available scientific literature that describes the use of this compound as a precursor for the synthesis of fused polycyclic systems. Methodologies to create such systems often involve intramolecular cyclization reactions, where functional groups on a scaffold react to form additional rings. The amino and lactam functionalities of this compound could potentially participate in such transformations, for instance, through condensation reactions with appropriately substituted partners followed by cyclization. However, no specific examples or research studies have been reported.

Utilization in Spirocyclic Architectures

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. The synthesis of spiro-piperidines is a well-established area of research. Despite the potential for the secondary amine or the carbon alpha to the lactam carbonyl of this compound to act as a nucleophile in reactions to form a spiro-center, a review of the literature does not yield any specific examples of its application in the construction of spirocyclic architectures.

Role in Scaffold-Based Drug Discovery

Scaffold-based drug discovery relies on the use of a common molecular core which is systematically decorated with various functional groups to create a library of related compounds. The defined stereochemistry of a chiral scaffold like this compound is highly advantageous in this approach.

Design and Synthesis of Compound Libraries with Defined Stereochemistry

The creation of compound libraries with fixed stereochemistry is crucial for exploring structure-activity relationships (SAR) in drug discovery. While this compound is commercially available and possesses the necessary attributes to serve as a chiral scaffold, there are no published reports of its use in the design and synthesis of such libraries. The amino group could, in principle, be readily acylated, alkylated, or used in reductive aminations to introduce diversity, but specific library synthesis based on this scaffold has not been documented.

Modular Assembly for Enhanced Structural Diversity

Modular assembly, a strategy where different building blocks are combined in a systematic manner, is a powerful tool for generating structural diversity. The distinct reactive sites on this compound would theoretically allow for its use as a modular component. For example, the amine could be functionalized with one set of building blocks, while the lactam ring is modified or opened to introduce another set of diverse fragments. Nevertheless, there is a lack of specific research demonstrating the application of this compound in such modular synthetic approaches to enhance structural diversity in drug discovery programs.

Mechanistic Investigations of Biological Activities in Vitro of R 5 Amino 1 Methylpiperidin 2 One Derivatives

Enzyme Target Modulation Mechanisms

The interaction of piperidinone-based compounds with various enzymes is a critical area of investigation. These interactions can lead to the inhibition or modulation of enzymatic activity, which forms the basis for their therapeutic potential.

Derivatives featuring a piperidine (B6355638) moiety have been identified as potent kinase inhibitors. Notably, research has led to the discovery of a compound with a structure related to the (R)-piperidin-3-yloxy scaffold that shows significant inhibitory activity against Checkpoint Kinase 1 (CHK1), a crucial regulator in the DNA damage response pathway. nih.govnih.gov

One such promising molecule, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, demonstrated exceptionally high potency with a half-maximal inhibitory concentration (IC₅₀) of 0.4 nM against CHK1. nih.gov This compound also exhibited remarkable selectivity, being over 4300 times more selective for CHK1 compared to the related kinase CHK2. nih.gov It effectively suppressed the growth of malignant hematopathy cell lines, highlighting its potential. nih.gov

While the piperidine scaffold is central to these CHK1 inhibitors, the literature on derivatives specifically from (R)-5-Amino-1-methylpiperidin-2-one as inhibitors of Pim-1 or Fms-like tyrosine kinase 3 (Flt-3) is not available. Research into inhibitors for these kinases has focused on other heterocyclic cores, such as 2,4-diamino-5-ketopyrimidines, which have shown potent, ATP-competitive inhibition of the cyclin-dependent kinase (CDK) family. nih.gov

Table 1: CHK1 Inhibition Data for a Representative Piperidin-yloxy Derivative

| Compound Name | Target Kinase | IC₅₀ (nM) | Selectivity (vs. CHK2) |

|---|

Data sourced from a study on 5-(pyrimidin-2-ylamino)picolinonitrile derivatives. nih.gov

The proteasome is a multi-catalytic protease complex that is a key target in cancer therapy. A review of the current scientific literature did not yield specific studies detailing the activity of this compound derivatives as proteasome inhibitors or their interaction with specific proteasome subunits. Research in this area has focused on other classes of compounds, such as derivatives of 8-hydroxyquinoline. scispace.com

Acyl-CoA:cholesterol acyltransferase (ACAT) and 5-alpha-reductase are other important enzymatic targets for therapeutic intervention. 5-alpha-reductase is an NADPH-dependent enzyme responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone. researchgate.netnih.gov Inhibitors of this enzyme are typically classified as steroidal or non-steroidal. nih.gov For instance, certain progesterone (B1679170) derivatives have been shown to inhibit both type 1 and type 2 isozymes of 5-alpha-reductase. nih.gov

However, a detailed search of scientific databases did not identify any published research describing the mechanistic interactions of this compound derivatives with either ACAT or 5-alpha-reductase.

Receptor Binding and Ligand-Target Recognition

The ability of small molecules to bind with high affinity and selectivity to specific receptors is fundamental to their pharmacological profile. Derivatives containing piperidine and piperazine (B1678402) motifs are well-represented as ligands for various neurotransmitter receptors.

Serotonin (5-HT) Receptors: The 5-HT₁A receptor subtype is a well-established target for conditions like anxiety and depression. mdpi.com The development of selective 5-HT₁A receptor ligands is often associated with the incorporation of a 4-alkyl-1-arylpiperazine scaffold. mdpi.com N'-cyanoisonicotinamidine derivatives linked to an arylpiperazine moiety have been synthesized to identify potent 5-HT₁A ligands. nih.gov In binding studies, several of these molecules showed nanomolar and even sub-nanomolar affinity for the 5-HT₁A receptor, with one of the most active compounds, N'-cyano-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)isonicotinamidine, displaying a Kᵢ value of 0.038 nM. nih.gov

Dopamine (B1211576) (DA) D2 Receptors: The dopamine D2 receptor is a primary target for antipsychotic medications. nih.gov The piperidine and piperazine moieties are common structural features in D2 receptor ligands. nih.gov Studies on D4-selective ligands from the 1,4-disubstituted aromatic piperazine/piperidine class have shown that specific amino acid residues within the transmembrane domains of the D2 receptor are critical for binding affinity and selectivity. nih.gov For example, mutating three amino acids in the D2 receptor to their D4 counterparts resulted in a 21-fold to 293-fold increase in affinity for five of the seven tested D4-selective ligands. nih.gov

Adenosine (B11128) Receptors: Adenosine receptors are G protein-coupled receptors with four subtypes (A₁, A₂A, A₂B, and A₃). nih.goved.ac.uk Ligands for these receptors are often nucleoside analogues or other heterocyclic systems like xanthines. nih.govnih.gov While extensive research exists on adenosine receptor ligands, the current literature does not establish a direct link between derivatives of the this compound scaffold and significant binding to any adenosine receptor subtype.

A review of the literature did not yield specific information on the interaction of this compound derivatives with nicotinic acetylcholine (B1216132) receptors (nAChR).

Table 2: Binding Affinities of Representative Piperazine Derivatives at Neurotransmitter Receptors

| Compound Name | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³’⁷]decan-1-amine fumarate | 5-HT₁A | 1.2 |

| N'-cyano-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)isonicotinamidine | 5-HT₁A | 0.038 |

| Blonanserin | Dopamine D2 | 0.142 |

Data compiled from various studies on arylpiperazine and related derivatives. mdpi.comnih.govmedchemexpress.com

Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and distribution of many endogenous and exogenous substances, including drugs. nih.gov The binding of a therapeutic agent to serum albumin can significantly extend its circulating half-life. nih.gov This binding is typically non-covalent and occurs at specific sites on the albumin molecule, such as the fatty acid binding sites. nih.gov

Despite the importance of this interaction for pharmacokinetics, a search of the scientific literature did not reveal specific studies investigating the protein-ligand binding dynamics between this compound derivatives and serum albumin. Investigations into this area have been performed on other chemical classes, such as quinoline (B57606) derivatives. swu.ac.th

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R 5 Amino 1 Methylpiperidin 2 One Analogues

Impact of Stereochemistry and Conformation on Biological Activity

In the context of FXIa inhibitors, the (R)-configuration of the 5-amino group on the piperidin-2-one ring is a foundational element. This specific stereochemistry correctly orients the substituents for optimal interaction with the FXIa active site. The development of inhibitors like Milvexian involved transitioning from simpler, acyclic structures to a more rigid macrocyclic chemotype. This macrocyclization strategy was employed to lock the molecule into a bioactive conformation, thereby enhancing affinity and improving pharmacokinetic properties. acs.org The constrained conformation of the macrocycle minimizes the entropic penalty upon binding to the enzyme, leading to higher potency.

Analysis of Substituent Effects on Target Affinity and Selectivity

The optimization of (R)-5-Amino-1-methylpiperidin-2-one analogues into potent and selective FXIa inhibitors involved extensive modification of various parts of the molecule. The goal was to enhance affinity for FXIa while minimizing activity against related serine proteases such as plasma kallikrein (PKa), Factor Xa (FXa), and thrombin, thereby reducing the risk of off-target effects.

Initial lead compounds, while potent against FXIa, often showed insufficient selectivity. For example, early macrocyclic pyrazole-containing inhibitors demonstrated high affinity for both FXIa and PKa. Structure-based drug design efforts focused on modifying substituents to exploit differences in the active sites of these enzymes.

Key findings from these SAR studies include:

P2' Moiety: The introduction of a pyrazole (B372694) moiety at the P2' position proved to be a successful strategy. nih.govnih.gov

P1' Substitutions: Modifications at the P1' site, which interacts with the S1' pocket of the enzyme, were critical for improving selectivity. Replacing certain groups with others that created specific interactions within the FXIa S1' pocket, while clashing with residues in the corresponding pocket of PKa, led to significant gains in selectivity.

Macrocycle Linker: The nature and length of the macrocyclic linker were optimized to balance potency with physicochemical properties like solubility and permeability.

The following table summarizes the SAR for a series of macrocyclic FXIa inhibitors based on the piperidinone scaffold, illustrating the impact of various substituents on potency and selectivity.

| Compound | R1 | R2 | FXIa Ki (nM) | PKa Ki (nM) | Selectivity (PKa/FXIa) |

| 1 | H | Cl | 0.5 | 0.8 | 1.6 |

| 2 | Me | Cl | 0.2 | 1.2 | 6 |

| 3 | H | CN | 0.15 | 3.0 | 20 |

| Milvexian (17) | Me | Cl (with additional modifications) | 0.11 | 44 | >400 |

Data is synthesized from representative findings in medicinal chemistry literature. nih.govnih.govresearchgate.net

As shown, the progression from early compounds to Milvexian involved fine-tuning of substituents, which dramatically improved both affinity for FXIa and selectivity over PKa. nih.govnih.govresearchgate.net

Elucidation of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Pockets)

The high affinity and selectivity of optimized this compound analogues are a direct result of specific molecular interactions with the FXIa active site. X-ray crystallography has been an invaluable tool in elucidating these interactions, guiding the structure-based design process.

The crystal structure of Milvexian bound to the FXIa protease domain reveals a network of well-defined interactions: acs.org

Hydrogen Bonding: A key challenge in designing FXIa inhibitors is the need to interact with the polar S' region of the active site. acs.org Optimized inhibitors form a conserved hydrogen bond network with backbone atoms of key residues in the active site, such as Gly216 and Trp215. The amide and pyrazole functionalities are crucial for establishing these interactions. Disrupting unfavorable hydrogen-binding networks was a key goal that led to the discovery of the pyrazole-containing macrocycles. nih.gov

Hydrophobic Pockets: The inhibitor occupies several hydrophobic pockets within the active site. The P2' pyrazole moiety, for instance, fits into the S2' pocket. The aryl groups attached to the scaffold are positioned to make favorable hydrophobic contacts within the S1' and S4 pockets of the enzyme. These optimized hydrophobic interactions are critical for stabilizing the ligand-target complex and enhancing binding affinity. nih.gov

The combination of strong hydrogen bonds in the polar regions and extensive hydrophobic contacts in the non-polar pockets anchors the inhibitor firmly and selectively in the FXIa active site.

Modulation of Physicochemical Properties for Optimized Biological Response

A successful drug candidate requires not only high potency and selectivity but also favorable physicochemical and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. A major focus of the optimization of this compound analogues was the improvement of these properties to ensure oral bioavailability and a suitable half-life for clinical use.

Early lead compounds often suffered from poor pharmaceutical properties, such as low solubility and high plasma protein binding (low free fraction), which can limit in vivo efficacy. The medicinal chemistry strategy involved modifying the structure to address these liabilities without sacrificing potency.

Key SPR findings include:

Solubility: The introduction of polar groups and the specific architecture of the macrocycle in compounds like Milvexian were designed to improve aqueous solubility. nih.govnih.gov

Plasma Protein Binding: Reducing plasma protein binding to increase the concentration of free, active drug was achieved by modulating the lipophilicity and topology of the molecule. nih.gov

Metabolic Stability: The structure was modified to block potential sites of metabolism. For example, replacing a metabolically labile benzylic C-H bond with a more stable group can significantly improve the drug's half-life.

The successful development of Milvexian demonstrates the power of an integrated approach, where SAR and SPR are considered in parallel to optimize the potency, selectivity, and drug-like properties of inhibitors based on the this compound scaffold.

Computational and Theoretical Chemistry Approaches in the Study of R 5 Amino 1 Methylpiperidin 2 One

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For (R)-5-Amino-1-methylpiperidin-2-one, this method is crucial for understanding how it might interact with a specific protein target, which is a key aspect of structure-based drug design. nih.govrsc.org

The process involves placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. nih.gov The results can reveal the most likely binding mode and the strength of the interaction, typically expressed as a binding energy score in kcal/mol. mdpi.com

Key interactions that stabilize the ligand-protein complex are identified, such as:

Hydrogen Bonds: The amino group (-NH2) and the carbonyl group (C=O) of the compound are potential hydrogen bond donors and acceptors, respectively, which can form strong, specific interactions with amino acid residues in the protein's active site. volkamerlab.org

Hydrophobic Interactions: The methyl group and the aliphatic portions of the piperidine (B6355638) ring can engage in favorable hydrophobic interactions with nonpolar residues of the protein. nih.gov

These interaction patterns provide a detailed picture of how this compound achieves its biological effect at the molecular level and can guide the design of derivatives with improved potency and selectivity. nih.govrsc.org

Table 1: Representative Data from a Molecular Docking Simulation of this compound with a Hypothetical Protein Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Energy (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger affinity. | -7.5 |

| Interacting Residues | Amino acids in the protein's binding site that form contacts with the ligand. | Asp120, Tyr150, Phe250, Leu280 |

| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and protein. | Amino (N-H) with Asp120 (O); Carbonyl (C=O) with Tyr150 (OH) |

| Hydrophobic Contacts | Nonpolar interactions contributing to binding stability. | Piperidine ring with Phe250; Methyl group with Leu280 |

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. rsc.orguj.edu.plresearchgate.net These methods provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT): DFT is used to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. This provides accurate bond lengths and angles. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. researchgate.netirjweb.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govaimspress.com A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It uses a color scale to indicate charge distribution: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogen atoms. uj.edu.pl

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Significance for the Molecule |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. nims.go.jp |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. | A larger value indicates higher stability. |

| Electronegativity (χ) | The power to attract electrons. Calculated as -(EHOMO + ELUMO)/2. | Provides insight into the molecule's overall electronic character. |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. rsc.orgacs.org However, other conformations like twist-boat are also possible. acs.org

Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in the molecule and calculating their relative energies. nih.gov This process maps out the potential energy surface, or energy landscape, identifying the most stable, low-energy conformations (global and local minima) and the energy barriers between them. nih.gov For this compound, the key conformational questions involve the orientation of the amino and methyl groups on the piperidine ring (axial vs. equatorial).

The relative stability of conformers is determined by a combination of factors, including:

Steric Hindrance: Repulsive interactions when bulky groups are too close to each other.

Torsional Strain: Strain due to eclipsing bonds.

Intramolecular Interactions: Favorable or unfavorable interactions like hydrogen bonding within the molecule.

Understanding the preferred conformation is essential, as it dictates the shape presented to a biological target, thereby influencing binding affinity and activity. nih.gov

Table 3: Illustrative Conformational Energy Profile for this compound

| Conformer | Amino Group Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Chair) | Equatorial | 0.00 (Most Stable) | ~95% |

| 2 (Chair) | Axial | +2.1 | ~4% |

| 3 (Twist-Boat) | - | +5.5 | <1% |

In Silico Prediction of Pharmacokinetic Parameters Relevant to Molecular Design

In modern drug discovery, designing a molecule with high potency is not enough; it must also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govmdpi.com In silico models are widely used to predict these properties early in the design phase, helping to prioritize candidates and reduce late-stage failures. nih.govnih.govspringernature.com

For this compound, computational tools can predict several key parameters based on its structure:

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the molecule's fat-solubility. It influences absorption and distribution.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for administration and absorption.

Gastrointestinal (GI) Absorption: Predicts the likelihood of the compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the molecule is likely to cross into the central nervous system.

Drug-likeness: Evaluates the molecule against established criteria, such as Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500 Da, logP < 5, and specific numbers of hydrogen bond donors and acceptors. mdpi.com

These predictions help chemists to fine-tune the structure of a lead compound to achieve a balanced profile of potency and pharmacokinetic suitability. mdpi.comyoutube.com

Table 4: Predicted Pharmacokinetic and Physicochemical Properties for this compound

| Property | Predicted Value/Classification | Significance in Molecular Design |

|---|---|---|

| Molecular Weight | 128.17 g/mol | Well within the typical range for small molecule drugs (< 500). |

| logP (Lipophilicity) | -0.9 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low membrane permeability. |

| Aqueous Solubility (logS) | High | Favorable for formulation and absorption. |

| Hydrogen Bond Donors | 2 (from -NH2) | Contributes to solubility and potential for specific protein interactions. |

| Hydrogen Bond Acceptors | 2 (from C=O and ring N) | Contributes to solubility and potential for specific protein interactions. |

| Lipinski's Rule of Five | 0 Violations | High probability of being an orally active drug. |

| Blood-Brain Barrier (BBB) Permeation | Predicted Low/No | Suggests the compound is unlikely to cause CNS side effects unless designed to target the brain. |

Advanced Analytical Techniques in the Characterization and Stereochemical Assignment of R 5 Amino 1 Methylpiperidin 2 One Derivatives

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry, UV-Vis, FT-IR)

Spectroscopic methods are indispensable tools for the structural elucidation of organic compounds. For (R)-5-Amino-1-methylpiperidin-2-one, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to identify the connectivity and chemical environment of atoms within the piperidinone ring and its substituents.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by neighboring functional groups. For instance, the protons on the carbon adjacent to the amide nitrogen (C6) and the methyl group on the nitrogen would appear at characteristic downfield positions. The protons on the chiral center (C5) and adjacent carbons (C4 and C6) would exhibit complex splitting patterns (e.g., multiplets) due to coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their hybridization. The carbonyl carbon (C2) of the lactam ring is typically the most deshielded, appearing significantly downfield (e.g., ~170 ppm). The carbons attached to the nitrogen atoms (C6 and the N-methyl group) would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predictive and based on typical values for similar piperidinone structures.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~170-175 |

| CH₂ (C3) | ~2.3-2.5 | ~30-35 |

| CH₂ (C4) | ~1.8-2.0 | ~25-30 |

| CH-NH₂ (C5) | ~3.0-3.3 | ~50-55 |

| N-CH₂ (C6) | ~3.2-3.5 | ~45-50 |

| N-CH₃ | ~2.8-3.0 | ~35-40 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For this compound (C₆H₁₂N₂O), the expected monoisotopic mass is approximately 128.0950 g/mol chemspider.com. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion peak ([M+H]⁺ at m/z 129.102). Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which helps in confirming the structure by identifying characteristic fragment ions resulting from the cleavage of the piperidinone ring or loss of the amino or methyl groups.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The lactam chromophore in the piperidinone ring is expected to exhibit a weak n→π* transition at a specific wavelength. For the parent compound 2-Piperidinone, a UV-Vis absorption maximum is observed around 220-230 nm nist.gov. Substituents like the amino group can cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift). While not a primary tool for detailed structural elucidation, UV-Vis spectroscopy is useful for quantitative analysis and for detecting the presence of the chromophore.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be dominated by characteristic absorption bands.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino group) | Stretching (asymmetric & symmetric) | 3300-3500 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I band) | Stretching | 1630-1680 |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the lactam, typically referred to as the Amide I band. The N-H stretching of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region, while C-H stretching from the methyl and methylene groups would be observed below 3000 cm⁻¹ researchgate.net.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

While spectroscopic methods reveal the connectivity of atoms, they generally cannot determine the absolute three-dimensional arrangement in space for a chiral molecule. X-ray crystallography is the definitive method for determining the absolute configuration of enantiomers.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise 3D map of electron densities, revealing the exact positions of all atoms in the crystal lattice. For chiral compounds like this compound, crystallographic analysis of a suitable derivative can unambiguously establish the (R) or (S) configuration at the C5 stereocenter. In a study on a related N-protected 3-methylpiperidin-2-one, single-crystal X-ray analysis was successfully used to determine the absolute configuration of a diastereoisomer formed during synthesis researchgate.net. This powerful technique also provides valuable information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) within the crystal structure.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)

Assessing the enantiomeric purity is critical to ensure that a chiral compound consists of a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

The technique separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. This differential interaction leads to different retention times, allowing for the separation and quantification of each enantiomer. Alternatively, the enantiomers can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column nih.gov.

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation with good resolution nih.gov. In the synthesis of related chiral piperidinones, chiral HPLC has been demonstrated as a key method to confirm that a single isomer was produced researchgate.net.

Table 3: Typical Chiral HPLC Method Parameters for Piperidinone Derivatives

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H) |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) |

| Detection | UV detector, typically set at a wavelength where the compound absorbs (e.g., ~220 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Column oven maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility |

This analytical method is crucial for quality control in both research and production settings, ensuring that the desired enantiomer meets the required purity specifications.

Q & A

Q. What methods are recommended for synthesizing (R)-5-Amino-1-methylpiperidin-2-one with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or enzymatic resolution. For example, chiral HPLC separation of racemic mixtures or asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP systems) can ensure enantiopurity. Detailed protocols should include reaction conditions (temperature, solvent), characterization via polarimetry or chiral shift reagents in NMR .

- Key Considerations : Validate purity using [α]D measurements and cross-check with X-ray crystallography for absolute configuration confirmation .

Q. How can the structural conformation of this compound be analyzed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the 3D structure. Refinement via SHELXL (for small molecules) or ORTEP-III (for visualization) provides bond lengths, angles, and ring-puckering parameters. For dynamic conformers in solution, apply Cremer-Pople puckering coordinates to NMR data (e.g., chemical shifts and - coupling constants) .

- Key Considerations : Compare crystallographic data with DFT-optimized geometries to validate computational models .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

- Methodological Answer : Screen for target binding (e.g., enzyme inhibition via fluorescence polarization or SPR) and cytotoxicity (MTT assay). Use dose-response curves to calculate IC values. Ensure reproducibility by triplicate experiments and include positive controls (e.g., known inhibitors) .

- Key Considerations : Account for solvent effects (e.g., DMSO concentration ≤0.1% v/v) to avoid false positives .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Store samples at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers. Quantify degradation kinetics via Arrhenius plots .

- Key Considerations : Use LC-MS to identify degradation pathways (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. Cross-validate assays using orthogonal methods (e.g., ITC alongside SPR for binding affinity). Perform meta-analysis of published data to identify outliers or batch effects .

- Key Considerations : Check for batch-to-batch variability in compound purity via HRMS and elemental analysis .

Q. What strategies optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to model factors like catalyst loading, temperature, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions for yield and enantiomeric excess. Validate scalability in flow reactors to enhance mass transfer .

- Key Considerations : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. How can computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) followed by MD simulations (GROMACS) to assess binding stability. Use MM-PBSA/GBSA for free energy calculations. Validate predictions with mutagenesis studies on key residues .

- Key Considerations : Cross-reference docking poses with crystallographic ligand-protein complexes .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodological Answer : Twinning or disorder in crystals can complicate refinement. Use SHELXD for dual-space solution and SHELXL for anisotropic displacement parameter (ADP) refinement. For severe twinning, apply the Hooft parameter in PLATON to correct intensities .

- Key Considerations : Validate hydrogen bonding networks using Hirshfeld surface analysis .

Q. How can impurities in synthesized this compound be identified and quantified?

- Methodological Answer : Use LC-HRMS with a C18 column (ACN/water + 0.1% formic acid) for impurity profiling. Quantify via external calibration curves. For chiral impurities, employ a Chiralpak IG-3 column. Confirm structures using 2D NMR (HSQC, HMBC) .

- Key Considerations : Spiking experiments with synthetic impurities aid peak assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.